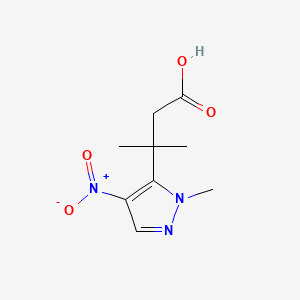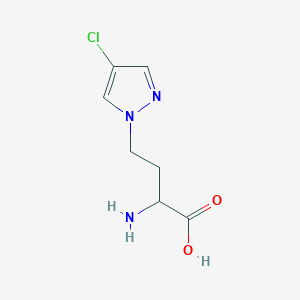
1-Methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 2nd position of the benzodiazole ring
準備方法
The synthesis of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.
化学反応の分析
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted benzodiazoles.
科学的研究の応用
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions and the context of its use.
類似化合物との比較
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
6-chloro-1-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.
1-methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzodiazole ring.
Uniqueness: The unique combination of chlorine, methyl, and trifluoromethyl groups in 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole imparts distinct chemical and physical properties, making it valuable for specific applications.
This detailed article provides a comprehensive overview of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H6ClF3N2 |
|---|---|
分子量 |
234.60 g/mol |
IUPAC名 |
6-chloro-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
InChIキー |
ZJGUMZXUUHJRMH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)


![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)

![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)




